Zuclopenthixol acetate

Descripción general

Descripción

El acetato de zuclopentixol es un medicamento antipsicótico típico que se utiliza principalmente para el tratamiento de la esquizofrenia y otras psicosis. Es un derivado de la tioxantena y es conocido por su eficacia en el manejo de episodios psicóticos agudos y el comportamiento agresivo en los pacientes . El acetato de zuclopentixol está disponible en varias formulaciones, incluidas tabletas orales e inyecciones intramusculares .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis del acetato de zuclopentixol implica varios pasos, comenzando con la preparación del núcleo de tioxantena. El proceso generalmente incluye los siguientes pasos :

Formación del núcleo de tioxantena: La síntesis comienza con la preparación de 2-cloro-9H-tioxanten-9-ona, que luego se hace reaccionar con varios reactivos para formar el núcleo de tioxantena.

Reacciones de sustitución: El núcleo de tioxantena se somete a reacciones de sustitución para introducir el grupo piperazina. Esto implica la reacción del núcleo de tioxantena con 1-(2-hidroxietil)piperazina.

Formación de zuclopentixol: El paso final implica la reacción de la tioxantena sustituida con los reactivos apropiados para formar zuclopentixol. Este compuesto luego se esterifica para producir acetato de zuclopentixol.

Métodos de producción industrial

La producción industrial de acetato de zuclopentixol implica la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Hydrolysis & Bioactivation

The acetate ester undergoes in vivo hydrolysis to release active zuclopenthixol, mediated by esterases in physiological fluids :

Reaction:

| Hydrolysis Parameter | Value | Source |

|---|---|---|

| Time to peak serum level | 24–48 hours | |

| Half-life (release phase) | ~32 hours | |

| Bioavailability | 98–99% protein-bound |

Metabolic Transformations

Active zuclopenthixol undergoes three primary hepatic pathways :

Metabolic Pathways

-

Sulphoxidation : Oxidation of the thioxanthene sulfur atom.

-

N-dealkylation : Cleavage of the piperazine side chain.

-

Glucuronidation : Conjugation with glucuronic acid.

| Pathway | Enzyme System | Metabolites | Activity |

|---|---|---|---|

| Sulphoxidation | CYP3A4 | Sulphoxide derivatives | Inactive |

| N-dealkylation | CYP2D6 | Desalkyl-zuclopenthixol | Inactive |

| Glucuronidation | UGT1A4 | Glucuronide conjugates | Inactive |

Key Pharmacokinetic Data:

Degradation Under Stress Conditions

Limited data exist on forced degradation, but stability studies indicate:

-

Photodegradation : Thioxanthene core susceptible to UV light, forming chlorinated byproducts .

-

Thermal stability : Stable at ≤25°C in oil vehicles; degrades above 40°C .

Drug-Drug Interaction Chemistry

This compound’s metabolism is influenced by:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Acute Psychosis:

- Indications: Zuclopenthixol acetate is primarily used for treating acute episodes of schizophrenia and mania. It has been shown to effectively reduce symptoms such as hallucinations, delusions, and aggressive behavior .

- Mechanism of Action: The compound works by restoring the balance of neurotransmitters in the brain, particularly dopamine, which is often dysregulated in psychotic disorders .

2. Management of Acute Aggression:

- Clinical Use: Studies have demonstrated that this compound can be effective in managing acute aggression or violence associated with serious mental illnesses. Its rapid sedative effect makes it suitable for emergency settings .

- Efficacy: Research indicates that this compound provides early sedation with low levels of neurological side effects compared to other antipsychotics like haloperidol .

3. Long-Term Management:

- While primarily used for acute situations, there are indications that lower doses may help manage chronic symptoms in community settings, potentially reducing hospitalization needs .

Case Studies

Case Study 1: Recurrent Pretibial Edema

- A 53-year-old male with bipolar disorder developed bilateral pretibial edema following repeated this compound injections. Despite extensive medical evaluations showing no underlying pathological causes, the relationship between the drug and edema was deemed probable based on the Naranjo Adverse Reaction Probability Scale . The edema resolved spontaneously after discontinuation of the medication.

Case Study 2: Efficacy in Acute Mania

- In a clinical setting, patients exhibiting manic symptoms were treated with this compound. Results showed significant reductions in manic symptoms within days of treatment initiation, highlighting its utility as a rapid intervention for acute episodes .

Comparative Data

| Aspect | This compound | Haloperidol |

|---|---|---|

| Onset of Action | Rapid (2 hours) | Moderate (1-2 hours) |

| Duration of Effect | 24-48 hours | Varies (up to 24 hours) |

| Side Effects | Low neurological effects | Higher risk of EPS |

| Indications | Acute psychosis, mania | Broad psychotic disorders |

Mecanismo De Acción

El acetato de zuclopentixol ejerce sus efectos antagonizando los receptores de dopamina, específicamente los receptores D1 y D2, en el cerebro. Este antagonismo reduce la actividad de la dopamina, un neurotransmisor involucrado en la regulación del estado de ánimo, el comportamiento y la cognición . Además, el acetato de zuclopentixol tiene una alta afinidad por los receptores alfa1-adrenérgicos y 5-HT2, lo que contribuye a sus efectos antipsicóticos y sedantes .

Comparación Con Compuestos Similares

Compuestos similares

El acetato de zuclopentixol es similar a otros antipsicóticos basados en tioxantena, que incluyen:

Clopentixol: El compuesto padre del que se deriva el zuclopentixol.

Flupentixol: Otro derivado de la tioxantena con propiedades antipsicóticas similares.

Clorprotixeno: Un compuesto relacionado con efectos farmacológicos similares.

Singularidad

El acetato de zuclopentixol es único en su combinación de efectos antipsicóticos y sedantes, lo que lo hace particularmente útil para controlar episodios psicóticos agudos y el comportamiento agresivo. Su alta afinidad por múltiples tipos de receptores contribuye a su amplio espectro de acción .

Actividad Biológica

Zuclopenthixol acetate is an antipsychotic medication belonging to the thioxanthene class, primarily used in the management of acute psychosis, including schizophrenia and mania. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and associated side effects, supported by data tables and case studies.

This compound primarily functions as a dopamine receptor antagonist , specifically targeting D1 and D2 receptors. It also exhibits significant antagonistic effects on alpha-1 adrenergic receptors and 5-HT2 serotonin receptors. Its pharmacological profile includes:

- Dopamine Receptor Antagonism : Blocks D1 and D2 receptors, reducing dopaminergic activity linked to psychotic symptoms.

- Alpha-1 Adrenergic Receptor Antagonism : May contribute to its sedative effects.

- Serotonin Receptor Antagonism : Involvement in mood stabilization and reduction of psychotic symptoms.

The compound's high protein binding (98-99%) and extensive volume of distribution (20 L/kg) indicate its significant interaction with body tissues, influencing both efficacy and side effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal critical insights into its absorption, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Absorption | Slow release from depot |

| Metabolism | Sulphoxidation, N-dealkylation |

| Elimination Half-life | Approximately 24 hours |

| Route of Elimination | Primarily renal |

Upon intramuscular injection, the decanoate ester form allows for prolonged action, with effects lasting up to 72 hours .

Comparative Studies

A systematic review assessed the effectiveness of this compound in treating acute schizophrenia compared to other antipsychotics. Key findings include:

- Sedation Onset : this compound users experienced earlier sedation than those on haloperidol (OR 0.18, CI 0.04-0.93) at four hours post-administration.

- Efficacy in Aggression Management : No significant differences were found in controlling aggressive or disorganized behavior compared to standard treatments .

Case Studies

- Case of Bipolar Disorder : A 53-year-old male developed bilateral pretibial edema after multiple injections of this compound. Despite this adverse effect, his manic symptoms improved significantly during treatment .

- Huntington's Disease Patient : A 58-year-old man with agitation due to Huntington's disease was treated successfully with this compound without significant side effects apart from transient fluid retention .

Side Effects

This compound is associated with several side effects, predominantly extrapyramidal symptoms such as:

- Tremor

- Rigidity

- Akathisia

- Dystonia

Other reported adverse effects include sedation and potential metabolic changes leading to conditions like fluid retention or edema .

Propiedades

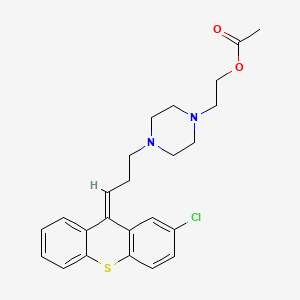

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAUOBQMCDIVPQ-IOXNKQMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235032 | |

| Record name | Zuclopenthixol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85721-05-7 | |

| Record name | Zuclopenthixol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.